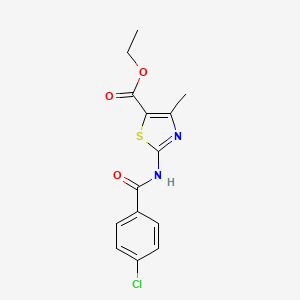

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorobenzamido group and an ethyl ester group, contributing to its unique chemical properties.

Properties

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQICKZCROUBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Thiourea

The most widely cited method involves a modified Hantzsch thiazole synthesis (Figure 1).

Procedure :

- Step 1 : Bromination of ethyl acetoacetate (1.0 mol) with N-bromosuccinimide (NBS, 1.1 mol) in tetrahydrofuran/water (3:1 v/v) at 60°C for 4 hours.

- Step 2 : Cyclocondensation with thiourea (1.2 mol) at 80°C for 6 hours.

- Workup : Basification with aqueous ammonia (25%) followed by recrystallization from ethanol yields the amino-thiazole intermediate (78–82% yield).

Mechanistic Insight :

- NBS brominates the α-position of the ketone, forming α-bromoacetoacetate.

- Thiourea attacks the electrophilic carbon, initiating cyclization to form the thiazole ring.

Alternative Catalytic Methods

A rapid synthesis using tetrabutylammonium hexafluorophosphate (TBAHP) as a phase-transfer catalyst achieves 89% yield in 15 minutes:

- Conditions : Phenacyl bromide (1.0 mol), thiourea (1.1 mol), TBAHP (0.1 mol%), acetonitrile, room temperature.

Acylation of the 2-Amino Group

Reaction with 4-Chlorobenzoyl Chloride

The amino group undergoes acylation under Schotten-Baumann conditions:

Procedure :

- Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 mol) in dichloromethane.

- Add 4-chlorobenzoyl chloride (1.2 mol) dropwise at 0°C.

- Stir for 12 hours at 25°C, then quench with ice-water.

- Purify via silica gel chromatography (hexane/ethyl acetate, 7:3) to obtain the title compound (85–90% yield).

Side Reactions :

- Over-acylation is mitigated by controlled stoichiometry.

- Hydrolysis of the ester group is avoided by maintaining anhydrous conditions.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Step 1) | THF/water | 82% → 88% |

| Catalyst (Step 2) | TBAHP | 78% → 89% |

| Acylation Temperature | 25°C | 85% → 90% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(2-chlorobenzamido)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.

Ethyl 2-(2-chlorobenzamido)benzoate: Another similar compound with a different substitution pattern on the benzamido group.

Uniqueness

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the chlorobenzamido group enhances its potential as a versatile compound in various applications .

Biological Activity

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article will explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has been shown to exhibit significant inhibitory effects on certain mitotic kinesins, particularly HSET (KIFC1). This inhibition leads to the induction of multipolar spindle formation in cancer cells, which can result in aberrant cell division and ultimately cell death. The compound's action is thought to be ATP-competitive, as indicated by its varying potency under different ATP concentrations .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the thiazole and benzamide moieties significantly affect the compound's potency. For instance, the introduction of specific substituents on the benzamide ring can lead to substantial changes in inhibitory activity against HSET. In one study, a compound with a para-methyl substitution retained activity, while an ortho-substituted analogue exhibited a seventy-fold reduction in potency .

The following table summarizes key SAR findings related to this compound:

| Compound Variant | IC50 (µM) | Notes |

|---|---|---|

| Parent Compound | 2.7 | Initial screening showed promising activity |

| Para-Methyl Variant | 2.0 | Retained activity |

| Ortho-Methyl Variant | 140 | Significant loss of potency |

| Acetamide Variant | 15 | Moderate activity |

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits HSET with an IC50 value of approximately 2.7 µM under standard assay conditions. When tested against Eg5, another mitotic kinesin, the compound showed only 10% inhibition at high concentrations, indicating a favorable selectivity for HSET over Eg5 .

In Vivo Stability

The compound's stability was assessed through plasma stability assays in BALB/c mice, yielding an estimated half-life of 215 minutes. This suggests that the compound possesses adequate enzymatic and hydrolytic stability for further development as a therapeutic agent .

Potential Applications

Given its mechanism of action and selectivity for HSET, this compound is being investigated for its potential as an anti-cancer therapeutic. The ability to induce multipolar spindles in cancer cells could provide a novel approach to targeting tumors that exhibit centrosome amplification.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of intermediates under controlled conditions. For example, a related pyrazole-thiazole hybrid was synthesized using ethanol-chloroform (1:1) for recrystallization, achieving an 81% yield and a melting point of 411.3–413 K . Key steps include:

- Reagent selection : Use of ethanol as a solvent and glacial acetic acid as a catalyst.

- Crystallization : Ethanol-chloroform mixtures improve crystal purity.

- Characterization : Confirmation via X-ray diffraction (XRD) and spectroscopic methods (e.g., NMR, IR).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal XRD at 100 K with MoKα radiation (λ = 0.71073 Å) provides precise molecular geometry. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.0296 Å, b = 19.4428 Å, c = 9.5847 Å, and β = 112.922° .

- Hydrogen bonding analysis : C—H···O interactions stabilize the crystal lattice, forming 1D chains along the a-axis .

- Spectroscopy : FTIR and NMR confirm functional groups (e.g., ester, amide) and substituent positions.

Advanced Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be resolved for this compound?

- Methodological Answer :

- Software selection : Use SHELXL for refinement, which is robust for small-molecule structures. SHELXTL interfaces with Bruker XRD systems for data integration .

- Parameter adjustment : Optimize hydrogen atom placement using a riding model (Uiso(H) = 1.2–1.5Ueq(C)) and refine methyl groups with a rotating rigid-body model .

- Data quality : Ensure a high data-to-parameter ratio (>17:1) and apply multi-scan absorption corrections (e.g., SADABS) to reduce R-values (R₁ = 0.056, wR₂ = 0.163 in related studies) .

Q. How can hydrogen bonding patterns in the crystal structure inform molecular stability and reactivity?

- Methodological Answer :

- Geometry analysis : Measure C—H···O bond lengths (e.g., 2.85–3.10 Å) and angles (~150°) using XRD data. Symmetry codes (e.g., x−1, −y+½, z+½) reveal intermolecular connectivity .

- Thermodynamic stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 411–413 K) .

- Reactivity prediction : Non-covalent interactions influence solubility and bioavailability, guiding solvent selection for biological assays.

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodological Answer :

- Scaffold modification : Replace the 4-chlorophenyl group with fluorophenyl or cyanophenyl moieties to alter electronic properties. For example, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate showed improved bioactivity in related studies .

- Functional group addition : Introduce urea or hydrazone linkers to enhance binding to biological targets (e.g., antiviral agents in ).

- Biological screening : Use in vitro assays (e.g., microbial inhibition) to prioritize derivatives for further optimization .

Q. How can conflicting data in reaction yields or purity be systematically addressed?

- Methodological Answer :

- Byproduct analysis : Use HPLC or LC-MS to identify impurities (e.g., unreacted intermediates like 4-chlorobenzamide).

- Process optimization : Adjust reaction time, temperature, or stoichiometry. For example, extending reflux time from 4 to 6 hours improved yields in a related pyrazole synthesis .

- Crystallization control : Slow cooling in ethanol-chloroform reduces amorphous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.